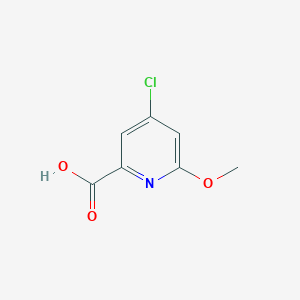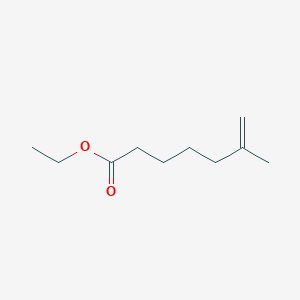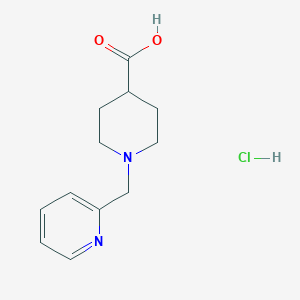
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3CH2-) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 1-methoxybenzene (anisole) with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
C6H5OCH3+CF3CH2Br→C9H9F3O+KBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoroethyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 1-methoxy-3-(2,2,2-trifluoroacetyl)benzene.
Reduction: Formation of 1-methoxy-3-ethylbenzene.
Substitution: Formation of halogenated derivatives like 1-methoxy-3-(2,2,2-trifluoroethyl)-4-bromobenzene.
Applications De Recherche Scientifique
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-(2,2,2-trifluoroethyl)benzene
- 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is unique due to the presence of both a methoxy group and a trifluoroethyl group, which impart distinct chemical and physical properties. The methoxy group can participate in hydrogen bonding and increase solubility in polar solvents, while the trifluoroethyl group enhances the compound’s stability and lipophilicity.
Propriétés
IUPAC Name |
1-methoxy-3-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-13-8-4-2-3-7(5-8)6-9(10,11)12/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVFXXWMQAGXDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574013 |
Source


|
| Record name | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577742-69-9 |
Source


|
| Record name | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)




![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)

